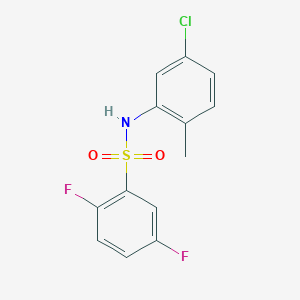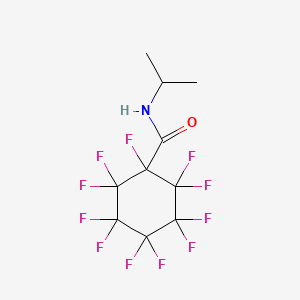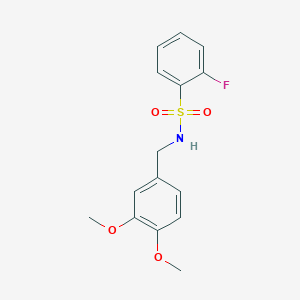
N-(5-chloro-2-methylphenyl)-2,5-difluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-methylphenyl)-2,5-difluorobenzenesulfonamide, with the chemical formula C₁₃H₁₂ClNO₂S, is a compound that belongs to the sulfonamide class. It contains a sulfonamide group (–SO₂NH₂) attached to a substituted benzene ring. This compound is notable for its unique combination of functional groups, which imparts specific properties.
Preparation Methods
Synthetic Routes::
Direct Synthesis: The compound can be synthesized by reacting 5-chloro-2-methylbenzenesulfonyl chloride with 2,5-difluoroaniline. The reaction proceeds through nucleophilic substitution, resulting in the formation of N-(5-chloro-2-methylphenyl)-2,5-difluorobenzenesulfonamide.
Industrial Production: While industrial-scale production methods are proprietary, they likely involve efficient and scalable processes to meet demand.
Chemical Reactions Analysis
Reactions::
Substitution Reactions: The compound’s sulfonamide group can undergo nucleophilic substitution reactions. For example, it can react with amines or other nucleophiles.
Oxidation/Reduction: The aromatic ring may participate in oxidation or reduction reactions.
Acid-Base Reactions: The sulfonamide group can act as an acid or base in appropriate conditions.
Reagents: Ammonia, amines, strong acids, and bases.
Conditions: Room temperature or elevated temperatures, depending on the specific reaction.
Major Products:: The major products depend on the specific reaction conditions. For example:
- Reaction with ammonia: N-(5-chloro-2-methylphenyl)-2,5-difluorobenzenesulfonamide.
- Reaction with aniline: this compound-aniline adduct.
Scientific Research Applications
Medicinal Chemistry: Investigated for potential pharmaceutical applications due to its unique structure.
Biological Studies: Used as a probe to study enzyme inhibition or receptor binding.
Industry: May find applications in materials science or catalysis.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific molecular targets, such as enzymes or receptors. Further research is needed to elucidate these details.
Comparison with Similar Compounds
Properties
Molecular Formula |
C13H10ClF2NO2S |
|---|---|
Molecular Weight |
317.74 g/mol |
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2,5-difluorobenzenesulfonamide |
InChI |
InChI=1S/C13H10ClF2NO2S/c1-8-2-3-9(14)6-12(8)17-20(18,19)13-7-10(15)4-5-11(13)16/h2-7,17H,1H3 |
InChI Key |
FFYLQQHZWVQFIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=C(C=CC(=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[4-(4-Methylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B10969382.png)

![N-[3-(cyclohexylcarbamoyl)-4,5-dimethylthiophen-2-yl]-2-methylfuran-3-carboxamide](/img/structure/B10969386.png)
![2-[(3,4-dimethylphenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10969393.png)
![2-({5-[4-(dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-phenylethyl)acetamide](/img/structure/B10969398.png)
![Methyl 5-methyl-2-{[(4-methylpiperazin-1-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B10969406.png)
![1-[(2,4-Dimethoxyphenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B10969408.png)

![3-methyl-4-phenyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B10969414.png)
![3-{[4-(2-Chlorophenyl)piperazin-1-yl]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10969421.png)
![N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}-4-methoxybenzenesulfonamide](/img/structure/B10969427.png)
![N-(1-methylpiperidin-4-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B10969431.png)
![5-bromo-N-[2-(2-methoxyphenyl)ethyl]thiophene-2-carboxamide](/img/structure/B10969439.png)

